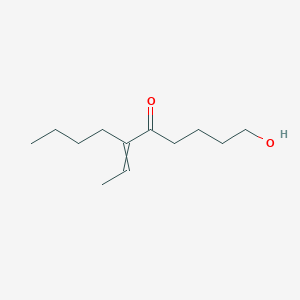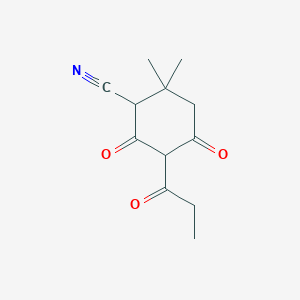
2,2-Dimethyl-4,6-dioxo-5-propanoylcyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,6-dioxo-5-propanoylcyclohexane-1-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2,2-Dimethyl-4,6-dioxo-5-propanoylcyclohexane-1-carbonitrile involves several steps. One common method includes the reaction of cyclohexanone with malonic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-4,6-dioxo-5-propanoylcyclohexane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several applications in scientific research. In chemistry, it is used as a reagent in the synthesis of heterocyclic compounds. In biology and medicine, it may be explored for its potential therapeutic properties. Industrial applications include its use in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4,6-dioxo-5-propanoylcyclohexane-1-carbonitrile involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
2,2-Dimethyl-4,6-dioxo-5-propanoylcyclohexane-1-carbonitrile can be compared to similar compounds such as Meldrum’s acid derivatives. These compounds share some structural similarities but differ in their reactivity and applications. Meldrum’s acid, for example, is widely used in organic synthesis due to its stability and reactivity .
Properties
CAS No. |
62734-44-5 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2,2-dimethyl-4,6-dioxo-5-propanoylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H15NO3/c1-4-8(14)10-9(15)5-12(2,3)7(6-13)11(10)16/h7,10H,4-5H2,1-3H3 |
InChI Key |
SANSLGNSNVPNMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)CC(C(C1=O)C#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


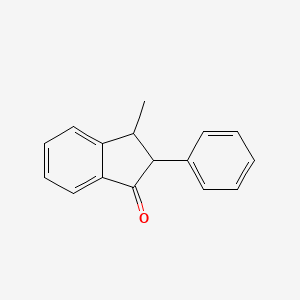


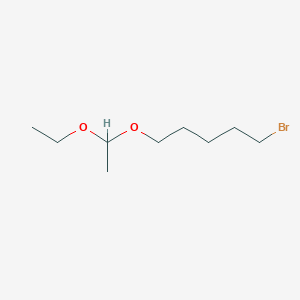
![4-Chloro-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14519108.png)
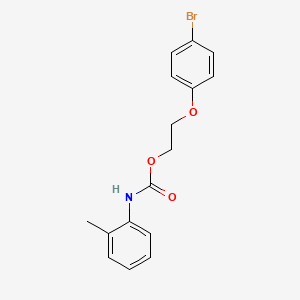
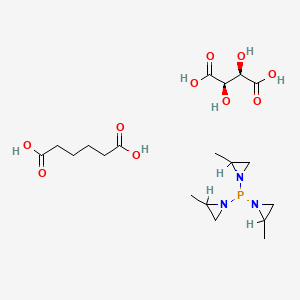

![5-(4-Methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14519129.png)
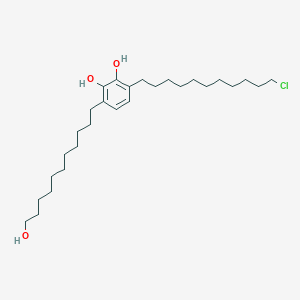
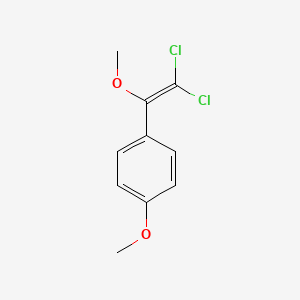
![2-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14519149.png)
